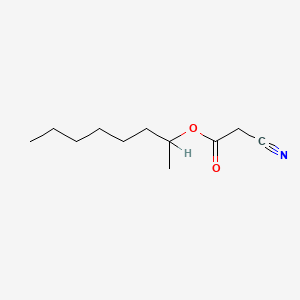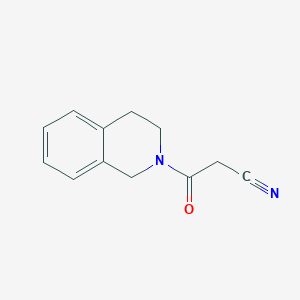
2-(Prop-1-en-2-yl)furan
Vue d'ensemble
Description
2-(Prop-1-en-2-yl)furan, also known as 2-(1-propen-2-yl)furan, is an organic compound with the molecular formula C7H8O. It is a furan derivative characterized by a furan ring substituted with a prop-1-en-2-yl group.
Mécanisme D'action
Target of Action
The primary targets of 2-(Prop-1-en-2-yl)furan are enzymes such as tyrosinase and microbial organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus . Tyrosinase is a key enzyme in the melanogenesis process, which is responsible for the production of melanin, a pigment found in the skin, hair, and eyes . The antimicrobial activity of this compound suggests that it may interact with various targets within these microorganisms .
Mode of Action
This compound interacts with its targets through various mechanisms. In the case of tyrosinase, it acts as an inhibitor, binding to the catalytic and allosteric sites of the enzyme, thereby inhibiting its activity . This interaction was found to be of the mixed inhibition type .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway. This pathway involves the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and then to DOPA-quinone . By inhibiting tyrosinase, this compound can disrupt this pathway, leading to decreased melanin production .
Pharmacokinetics
The compound’s inhibitory effects on tyrosinase and its antimicrobial activity suggest that it can be absorbed and distributed to the sites of action
Result of Action
The inhibition of tyrosinase by this compound results in decreased melanin synthesis and cellular tyrosinase activity . This could potentially lead to a lightening of skin color, making the compound a potential candidate for the development of antipigmentation agents . The compound’s antimicrobial activity suggests that it could be effective in treating infections caused by Candida albicans, Escherichia coli, and Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with arenes under the action of triflic acid or AlCl3 can lead to the formation of various furan derivatives . The yield of these reactions can vary depending on the specific conditions, such as temperature and reaction time
Analyse Biochimique
Biochemical Properties
2-(Prop-1-en-2-yl)furan plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, derivatives of this compound have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . The interaction between this compound and tyrosinase involves binding to the enzyme’s active site, leading to a decrease in its activity. This inhibition is of particular interest in the development of antipigmentation agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In melanocytes, for example, this compound has been observed to attenuate melanin synthesis and reduce cellular tyrosinase activity . This reduction in melanin synthesis is mediated through the downregulation of tyrosinase expression, which is stimulated by factors such as α-melanocyte-stimulating hormone. Additionally, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit tyrosinase is attributed to its binding to both the catalytic and allosteric sites of the enzyme . This binding results in mixed inhibition, affecting the enzyme’s activity and leading to decreased melanin production. Molecular docking studies have further elucidated the interactions between this compound and key residues in the tyrosinase active site, such as ASN260 and MET280.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on tyrosinase over extended periods, although its efficacy may diminish due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on melanin synthesis and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits a dose-dependent inhibition of tyrosinase activity, leading to reduced melanin synthesis . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of tyrosinase activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s role in inhibiting tyrosinase places it within the melanin biosynthesis pathway, where it affects the conversion of l-tyrosine to l-DOPA and subsequently to DOPA-quinone . These interactions impact metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its efficacy and activity . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular dynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Prop-1-en-2-yl)furan can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution. This method involves an acidic aldol condensation reaction, which provides the desired compound as a solid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-1-en-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into different furan-based structures.
Substitution: The furan ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., triflic acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .
Applications De Recherche Scientifique
2-(Prop-1-en-2-yl)furan has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials.
Comparaison Avec Des Composés Similaires
2-(Prop-1-en-2-yl)furan can be compared with other similar compounds, such as:
Furan: The parent compound, which lacks the prop-1-en-2-yl substitution.
2-Acetylfuran: A furan derivative with an acetyl group at the 2-position.
Furfural: A furan derivative with an aldehyde group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other furan derivatives may not be as effective .
Propriétés
IUPAC Name |
2-prop-1-en-2-ylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6(2)7-4-3-5-8-7/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKJFVAKAWLCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497046 | |
| Record name | 2-(Prop-1-en-2-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-68-4 | |
| Record name | 2-(Prop-1-en-2-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3023457.png)

![(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine](/img/structure/B3023460.png)
![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B3023464.png)
![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)

![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)

